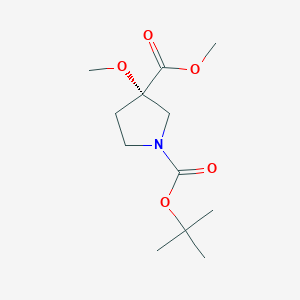

(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate” is a chemical compound. Unfortunately, there is not much detailed information available about this compound .

Physical and Chemical Properties Analysis

The predicted boiling point of a similar compound, 1-tert-butyl 3-Methyl pyrrolidine-1,3-dicarboxylate, is 337.8±35.0 °C, and the predicted density is 1.160±0.06 g/cm3 . The storage temperature is 2-8°C .Scientific Research Applications

Decomposition of Environmental Pollutants

Research on the decomposition of environmental pollutants, specifically Methyl tert-butyl ether (MTBE), highlights the application of plasma reactors. Hsieh et al. (2011) discuss the efficiency of radio frequency (RF) plasma reactors in decomposing MTBE, a compound used as an oxygenate in gasoline, highlighting its environmental impact and the potential of plasma technology for pollutant decomposition. The study presents various applications of RF plasma reactors, including the conversion of methane and carbon dioxide, and the decomposition of harmful environmental pollutants, suggesting the feasibility of such technology for environmental remediation (Hsieh et al., 2011).

Polymer Membranes for Purification

The application of polymer membranes for purification, specifically for the separation of fuel oxygenated additives like MTBE from methanol, demonstrates significant advancements in membrane technology. Pulyalina et al. (2020) review various polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, for their efficiency in separating azeotropic mixtures through pervaporation. This highlights the role of polymer science in developing efficient and selective separation processes for industrial applications (Pulyalina et al., 2020).

Environmental Fate and Biodegradation

The environmental behavior and fate of MTBE, as reviewed by Squillace et al. (1997), provide insight into the challenges of managing pollutants that have high water solubility and low biodegradation potential in the subsurface environment. This review discusses the solubility, transport, and resistance to biodegradation of MTBE, contributing to our understanding of its persistence in the environment and the need for effective remediation strategies (Squillace et al., 1997).

Synthetic Antioxidants and Health

Research on synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT) and their environmental and health impacts sheds light on the need for safer chemical alternatives in various applications, including food preservation and industrial processes. Liu and Mabury (2020) summarize studies on the occurrence, human exposure, and toxicity of SPAs, indicating potential health risks and highlighting the importance of developing novel antioxidants with reduced toxicity (Liu & Mabury, 2020).

Mechanism of Action

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-3-methoxypyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(8-13,17-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMROZMSABTZUTD-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)

![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)